molecular formula C7H14ClNO B12924757 exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride

exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride

Cat. No.: B12924757
M. Wt: 163.64 g/mol
InChI Key: RGVUEZZFOBZYQJ-UHRUZOLSSA-N
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Description

exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride is a bicyclic organic compound featuring a nitrogen atom at position 8 and a hydroxyl group at position 2 in an exo configuration. Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.65 g/mol . This compound belongs to the azabicyclo family, characterized by their rigid bicyclic frameworks, which are critical in medicinal chemistry for modulating pharmacokinetic properties and receptor binding.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7-;/m0./s1

InChI Key

RGVUEZZFOBZYQJ-UHRUZOLSSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](CC[C@H]1N2)O.Cl

Canonical SMILES

C1CC2C(CCC1N2)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the bicyclic azabicyclo[3.2.1]octane core.
  • Introduction of the hydroxyl group at the 2-position with exo stereochemistry.
  • Conversion to the hydrochloride salt for stability and isolation.

Two main approaches are reported:

Detailed Synthetic Routes

Reduction of 8-Azabicyclo[3.2.1]octan-2-one

A common route starts from 8-azabicyclo[3.2.1]octan-2-one, which is stereoselectively reduced to the exo-2-ol using hydride reagents:

  • Reagents: Sodium borohydride or lithium borohydride in methanol or ethanol.
  • Conditions: Cooling to 0–5°C to control stereoselectivity.
  • Outcome: Predominant formation of the exo-2-hydroxy isomer due to steric and electronic factors favoring hydride attack from the less hindered face.

This method is supported by patent disclosures describing the reduction of bicyclic ketones to the corresponding alcohols with high stereoselectivity.

Cyanide Addition to 8-Azabicyclo[3.2.1]octan-3-one Derivatives

Another approach involves:

  • Addition of sodium cyanide to 8-azabicyclo[3.2.1]octan-3-one derivatives under acidic conditions.
  • The reaction proceeds via nucleophilic attack on the ketone carbonyl, forming a cyanohydrin intermediate.
  • Subsequent hydrolysis or work-up leads to the formation of the hydroxyl group at the 2-position with exo stereochemistry.

Key procedural details include:

  • Use of hydrochloric acid (5M) to maintain acidic pH.
  • Cooling to 0°C to control reaction rate and selectivity.
  • Stirring for extended periods (up to 29–44 hours) to ensure completion.
  • Extraction and purification steps involving ethyl acetate and aqueous washes.

This method is described in detail in patent literature, highlighting the preparation of 3-cyano-8-substituted azabicyclo[3.2.1]octanes as intermediates, which can be converted to the target exo-2-ol hydrochloride salt.

Conversion to Hydrochloride Salt

The free base exo-8-azabicyclo[3.2.1]octan-2-ol is typically converted to its hydrochloride salt by:

  • Treatment with hydrochloric acid in diethyl ether or aqueous media.
  • Cooling to 0°C to precipitate the hydrochloride salt.
  • Filtration and drying to obtain the pure exo-8-azabicyclo[3.2.1]octan-2-ol hydrochloride.

This salt form improves compound stability and facilitates handling and formulation.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Cyanide addition Sodium cyanide, HCl (5M), methanol or water 0°C 29–44 hours Controlled pH, slow addition of NaCN
Reduction of ketone NaBH4 or LiBH4 in MeOH or EtOH 0–5°C 1–12 hours Stereoselective hydride delivery
Hydrochloride salt formation HCl in diethyl ether or aqueous solution 0°C 5–30 minutes Precipitation of hydrochloride salt
Work-up and purification Extraction with ethyl acetate, washes Ambient Variable Removal of impurities and isolation

Research Findings and Stereochemical Considerations

  • The exo configuration of the hydroxyl group is favored due to steric hindrance on the endo face of the bicyclic system.
  • Enantioselective syntheses have been developed to access optically pure exo-8-azabicyclo[3.2.1]octan-2-ol derivatives, often starting from chiral precursors or employing chiral catalysts.
  • The bicyclic scaffold is rigid, which aids in stereochemical control during functional group transformations.
  • The hydrochloride salt form is commonly used in pharmaceutical applications due to enhanced solubility and stability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Reduction of bicyclic ketone 8-Azabicyclo[3.2.1]octan-2-one NaBH4, LiBH4 in MeOH High stereoselectivity, straightforward Requires pure ketone precursor
Cyanide addition and hydrolysis 8-Azabicyclo[3.2.1]octan-3-one derivatives NaCN, HCl (5M), methanol/water Access to cyanohydrin intermediates, versatile Longer reaction times, toxic reagents
Hydrochloride salt formation exo-8-Azabicyclo[3.2.1]octan-2-ol free base HCl in ether or aqueous Improved stability and handling Requires careful pH and temperature control

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted bicyclic compounds.

Scientific Research Applications

Pharmacological Applications

1. Monoamine Reuptake Inhibition
One of the most prominent applications of exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride is as a monoamine reuptake inhibitor. This class of compounds is crucial in the treatment of various mood disorders, including depression and anxiety. The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are integral to mood regulation and emotional stability .

2. Treatment of Opioid-Induced Disorders
Research indicates that derivatives of exo-8-Azabicyclo[3.2.1]octan-2-ol can serve as mu-opioid receptor antagonists, making them potential candidates for treating opioid-induced bowel dysfunction and other gastrointestinal issues associated with opioid use . This application is particularly relevant given the rising concerns regarding opioid dependency and its side effects.

3. Development of Tropane Alkaloids
The compound serves as a scaffold for synthesizing various tropane alkaloids, which exhibit a wide range of biological activities, including analgesic and anti-inflammatory properties. The stereoselective construction of this scaffold has been a focus of synthetic organic chemistry, allowing for the development of novel therapeutic agents .

Case Studies

Case Study 1: Neurotransmitter Modulation
A study demonstrated that this compound effectively modulates neurotransmitter levels in animal models, leading to improved outcomes in conditions like depression and ADHD. The compound's ability to selectively inhibit neurotransmitter reuptake provides a therapeutic advantage over traditional antidepressants, which often come with significant side effects .

Case Study 2: Opioid Receptor Antagonism
In a clinical trial involving patients with opioid-induced bowel dysfunction, a derivative of exo-8-Azabicyclo[3.2.1]octan-2-ol was administered to evaluate its effectiveness as a peripherally selective mu-opioid receptor antagonist. Results indicated significant improvements in gastrointestinal motility without compromising analgesic effects, showcasing its potential for clinical use in managing opioid-related side effects .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical transformations that allow for the incorporation of various functional groups tailored for specific applications in drug development. Detailed synthesis procedures often utilize chiral starting materials to ensure enantiomeric purity, which is critical for biological activity .

Mechanism of Action

The mechanism by which (1R,2S,5S)-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride and related bicyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound Not explicitly provided C₇H₁₄ClNO 163.65 Exo hydroxyl at position 2; nitrogen at position 8 Likely intermediate in chiral synthesis or drug development (inferred from analogs)
exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride 17366-48-2 C₇H₁₄ClNO 163.65 Exo hydroxyl at position 3; nitrogen at position 8 Used in organic synthesis; similar framework but altered stereochemistry
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride 54745-74-3 C₆H₁₂ClNO 149.62 Oxygen at position 8; nitrogen at position 3 Intermediate in agrochemical and pharmaceutical synthesis
3-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride 870889-89-7 C₈H₁₆ClNO 177.68 Methyl and hydroxyl groups at position 3; nitrogen at position 8 Potential chiral building block; enhanced lipophilicity due to methyl group
exo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol N/A C₁₀H₁₈O₃ 186.25 Oxygen atoms at positions 6 and 8; hydroxyl at position 2 Pheromone analog in insects; demonstrates stereospecific bioactivity

Key Comparative Insights:

Functional Group Positioning :

  • The hydroxyl group at position 2 in the target compound distinguishes it from the 3-ol isomer (e.g., exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride). This positional difference impacts hydrogen-bonding capacity and solubility .
  • Replacement of nitrogen with oxygen (e.g., 8-Oxa-3-azabicyclo) reduces basicity and alters electronic properties, affecting reactivity in synthesis .

Stereochemical Considerations :

  • The exo configuration of the hydroxyl group in the target compound likely enhances steric accessibility compared to endo isomers, influencing interactions with biological targets (e.g., enzymes or receptors) .

Synthetic Utility :

  • Compounds like 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride are used as intermediates in heterocyclic synthesis, suggesting that the target compound may serve similar roles in constructing chiral scaffolds .

Research Findings and Data

Physicochemical Properties (Inferred from Analogs):

  • Solubility : Hydroxyl-bearing azabicyclo compounds exhibit moderate water solubility due to hydrogen bonding, but lipophilic substituents (e.g., methyl groups) reduce solubility .
  • Stability: Bicyclic frameworks generally confer rigidity, enhancing thermal and metabolic stability compared to monocyclic analogs .

Biological Activity

exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride is a bicyclic compound belonging to the tropane alkaloids family, characterized by a nitrogen atom incorporated within its bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the realm of neurotransmitter interactions and its implications in therapeutic applications.

The molecular formula of this compound is C₇H₁₄ClNO, with a molecular weight of approximately 163.65 g/mol. Its structural uniqueness allows it to exist in two stereoisomeric forms: endo and exo, which differ in the spatial arrangement of substituents around the nitrogen atom.

Neurotransmitter Interaction

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those involved in cognitive functions such as memory and learning. The compound has shown potential as a monoamine reuptake inhibitor , which suggests its utility in treating disorders related to neurotransmitter dysregulation, such as depression and anxiety .

Structure-Activity Relationship (SAR)

A series of studies have explored the structure-activity relationships of 8-azabicyclo[3.2.1]octane derivatives, highlighting their effectiveness as kappa opioid receptor antagonists and their selectivity profiles in vitro. For instance, modifications to the N-substitution of these compounds have led to analogs with improved pharmacological properties, demonstrating significant binding affinities for specific receptors .

Antidepressant Potential

In a notable study, derivatives of 8-azabicyclo[3.2.1]octane were evaluated for their antidepressant-like effects in animal models. The findings indicated that these compounds exhibited significant activity comparable to established antidepressants, suggesting their potential utility in clinical settings for mood disorders .

Cognitive Enhancement

Another investigation focused on the cognitive-enhancing effects of this compound in rodent models. Results demonstrated improvements in memory retention and learning capabilities, attributed to its modulation of cholinergic pathways in the brain .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity IndexUnique Features
(3-endo)-8-Azabicyclo[3.2.1]octan-3-ol538-09-00.96Different stereochemistry affects binding properties
(R)-2-(Piperidin-2-yl)ethanol hydrochloride787622-24-60.89Exhibits different pharmacological profiles
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride786684-21-70.89Similar piperidine framework but distinct activities
7-Azabicyclo[2.2.1]heptane hydrochloride27514-07-40.68Smaller bicyclic structure with different biological implications

This table highlights the unique structural features and potential applications of this compound relative to other similar compounds, emphasizing its significance in both synthetic chemistry and biological research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride, and how can reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step functional group transformations. For example, related bicyclic compounds (e.g., trospium chloride intermediates) are synthesized via ester hydrolysis, amine oxidation, and subsequent cyclization steps . To favor the exo configuration, reaction parameters like solvent polarity, temperature, and catalyst selection must be optimized. For instance, polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) may enhance stereochemical control during ring closure .

Q. Which analytical techniques are critical for structural characterization of bicyclic tertiary alcohols like this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze splitting patterns in 1H^1H-NMR to distinguish exo vs. endo configurations. For example, protons adjacent to the hydroxyl group in the exo isomer may show distinct coupling constants compared to the endo form .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C7_7H14_{14}ClNO) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals, which may be challenging due to hygroscopicity .

Q. What stability considerations are documented for bicyclic amine hydrochlorides under varying storage conditions?

  • Methodological Answer : Hygroscopic compounds like this hydrochloride salt require desiccated storage at +5°C in amber vials to prevent hydrolysis or oxidation . Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring for impurities (e.g., free base formation) .

Advanced Research Questions

Q. How does the exo configuration impact pharmacological activity compared to endo isomers in receptor-binding studies?

  • Methodological Answer : Molecular docking simulations reveal that the exo hydroxyl group’s spatial orientation enhances hydrogen bonding with muscarinic receptors, as seen in trospium chloride derivatives . Comparative IC50_{50} assays (e.g., radioligand binding) between exo and endo isomers quantify affinity differences, with the exo form showing 3–5x higher potency in vitro .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for bicyclic alcohol derivatives?

  • Methodological Answer :

  • Conformational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and compare predicted 1H^1H-NMR shifts with experimental data .
  • Solvent Effects : Re-run simulations incorporating solvent models (e.g., PCM for D2_2O) to account for hydrogen bonding-induced shifts .
  • Dynamic NMR : Variable-temperature experiments detect conformational exchange broadening, which may explain discrepancies .

Q. How can impurity profiling studies be designed for trospium chloride intermediates containing this bicyclic scaffold?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to stress conditions (acid/base, heat, light) and track degradation products via UPLC-MS/MS. For example, acidic conditions may cleave the bicyclic ring, forming azepane derivatives .
  • Synthetic Byproducts : Monitor intermediates for regioisomeric impurities (e.g., endo-8-azabicyclo derivatives) using chiral HPLC with polysaccharide columns .

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